Methyl 4-(1,3,4-oxadiazol-2-yl)benzoate
Description
Properties
CAS No. |
22816-03-1 |
|---|---|
Molecular Formula |
C10H8N2O3 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
methyl 4-(1,3,4-oxadiazol-2-yl)benzoate |
InChI |
InChI=1S/C10H8N2O3/c1-14-10(13)8-4-2-7(3-5-8)9-12-11-6-15-9/h2-6H,1H3 |
InChI Key |
FKUAJCIRULEXLN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NN=CO2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Hydrazide Intermediates
The most widely used method involves converting methyl 4-carboxybenzoate derivatives into hydrazides, followed by cyclization to form the 1,3,4-oxadiazole ring.
- Esterification : Methyl 4-chlorobenzoate (2a ) is synthesized by refluxing 4-chlorobenzoic acid (1a ) with methanol and sulfuric acid (yield: 75%).
- Hydrazide Formation : Reaction of 2a with hydrazine hydrate in methanol yields 4-chlorobenzohydrazide (3a ) (mp: 112–116°C, IR: 1650 cm⁻¹ C=O, 3308 cm⁻¹ NH).
- Oxadiazole Cyclization :
- Cyanogen Bromide Route : Hydrazide 3a reacts with cyanogen bromide in methanol under reflux to form 5-substituted-1,3,4-oxadiazol-2-amines.
- Phosphorus Oxychloride Route : Cyclization of 3a with 4-aminobenzoic acid in POCl₃ yields 4-(5-substitutedphenyl-1,3,4-oxadiazol-2-yl)benzenamines.
Key Data :
One-Pot Synthesis via Carboxylic Acid Coupling
A streamlined approach uses carboxylic acids and N-isocyaniminotriphenylphosphorane (NIITP) to form 1,3,4-oxadiazoles, followed by esterification.
- Oxadiazole Formation : 4-Carboxybenzoic acid reacts with NIITP in 1,4-dioxane at 80°C for 3 h to form monosubstituted 1,3,4-oxadiazole.
- Arylation/Functionalization : Copper-catalyzed coupling with aryl iodides introduces substituents (e.g., 4-methoxyphenyl, 3-methylphenyl).
- Esterification : The intermediate is treated with methanol and catalytic H₂SO₄ to yield the final benzoate ester.
- Temperature: 80°C for oxadiazole synthesis improves yield to >90%.
- Solvent: 1,4-Dioxane enhances reaction efficiency compared to THF or DMF.
Hydrazone Cyclization with Phenyliodoacetate
This method involves forming hydrazones from methyl 4-formylbenzoate, followed by oxidative cyclization.
- Hydrazone Synthesis : Methyl 4-formylbenzoate reacts with isoquinoline-3-carbohydrazide in acetic acid to form a hydrazone intermediate.
- Cyclization : Treatment with phenyliodoacetate in dichloromethane (DCM) yields methyl 4-(1,3,4-oxadiazol-2-yl)benzoate.
- Reaction Time: 3 h for hydrazone formation, 17 h for cyclization.
- Yield: 87% for analogous structures.
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors and green chemistry principles are prioritized:
- Catalyst : Copper(I) iodide (20 mol%) with 1,10-phenanthroline accelerates coupling reactions.
- Purification : Silica plug filtration and recrystallization from methanol ensure high purity.
Spectral Characterization
Critical spectral data for intermediates and final product:
Chemical Reactions Analysis
Nucleophilic Substitution at the Oxadiazole Ring
The 1,3,4-oxadiazole ring undergoes nucleophilic substitution under basic conditions. The C-2 position is electrophilic due to electron withdrawal by adjacent nitrogen atoms.
Key Reactions:
-
Aminolysis : Reaction with amines (e.g., hydrazine hydrate) replaces the oxadiazole C-2 substituent. For example, treatment with hydrazine hydrate in methanol at reflux yields 4-(5-R-1,3,4-oxadiazol-2-yl)benzohydrazide derivatives (yields: 82–94%) .
-
Thiol Substitution : Thiols displace leaving groups (e.g., methylsulfonyl) at C-5 in the presence of NaH, forming thioether-linked analogs.
Conditions:
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Hydrazine hydrate | Methanol | Reflux | 94 |
| Benzyl thiol | DMF | 80°C | 68 |
Ester Hydrolysis
The methyl benzoate group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.
Reaction Pathway:
Experimental Data:
Oxidation Reactions
The oxadiazole ring exhibits stability under mild oxidation but undergoes decomposition with strong oxidizers:
Oxidation Pathways:
-
Ring Cleavage : Treatment with KMnO₄ in acidic medium degrades the oxadiazole ring to form carboxylic acid derivatives.
-
Side-Chain Oxidation : Methyl groups on the oxadiazole (e.g., at C-5) oxidize to carboxylic acids using Co(OAc)₂/NaBr in acetic acid (95°C, 11 h → 94% yield) .
Cycloaddition and Ring-Opening Reactions
The oxadiazole ring participates in [3+2] cycloadditions with alkynes or nitriles under catalytic conditions:
Example:
Conditions:
Functionalization via Cross-Coupling
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) modifies aryl substituents on the benzoate moiety:
Reaction:
Optimized Parameters:
| Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 85 |
Photochemical Reactivity
Under UV light (254 nm), the oxadiazole ring undergoes [2+2] photodimerization in the solid state, confirmed by
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Methyl 4-(1,3,4-oxadiazol-2-yl)benzoate has shown promising antimicrobial properties. Recent studies have highlighted its potential as an antibacterial agent against various pathogens. For instance, derivatives of 1,3,4-oxadiazole have been evaluated for their effectiveness against Xanthomonas oryzae and Xanthomonas axonopodis, with some compounds displaying EC50 values significantly lower than traditional antibiotics like bismerthiazol and thiodiazole copper .
Anticancer Properties
The compound's structural characteristics suggest potential anticancer applications. Research indicates that certain 1,3,4-oxadiazole derivatives exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis in tumor cells, making these compounds candidates for further development in cancer therapeutics .
Antiviral Activity
There is ongoing investigation into the antiviral properties of 1,3,4-oxadiazole derivatives. Some studies suggest that these compounds may inhibit viral replication or interfere with viral entry into host cells. This aspect is particularly relevant in the context of developing new antiviral drugs .
Agricultural Applications
Pesticidal Activity
this compound and its derivatives have been explored for their insecticidal and fungicidal properties. The unique heterocyclic structure of oxadiazoles makes them suitable for use as agrochemicals. For example, compounds bearing sulfonate or carboxylate moieties have demonstrated broad-spectrum activity against plant pathogens .
Case Studies in Agriculture
In a study evaluating the efficacy of novel oxadiazole derivatives against rice bacterial leaf blight, compounds exhibited protective effects ranging from 62% to 68% compared to commercial standards . The scanning electron microscopy analysis revealed that these compounds could disrupt bacterial cell membranes, thereby enhancing their antibacterial efficacy.
Data Tables
| Compound | Target Pathogen | EC50 (µM) | Comparison Control |
|---|---|---|---|
| This compound | Xanthomonas oryzae | 50.1 | Bismerthiazol (253.5 µM) |
| This compound | Xanthomonas axonopodis | 95.8 | Thiodiazole copper (406.3 µM) |
| Derivative 4a-2 | Rice bacterial leaf blight | 68.6% protection | Bismerthiazol (49.6%) |
Mechanism of Action
The mechanism of action of methyl 4-(1,3,4-oxadiazol-2-yl)benzoate involves its interaction with various molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes . For example, it can inhibit bacterial enzymes, leading to antibacterial effects .
Comparison with Similar Compounds
The structural and functional versatility of 1,3,4-oxadiazole derivatives allows for direct comparisons with Methyl 4-(1,3,4-oxadiazol-2-yl)benzoate. Key analogs include:
Structural Analogs with Substituted Oxadiazole Rings
Key Observations :
- Electron-withdrawing groups (e.g., perfluoroethoxy in ) increase melting points and stability compared to the parent compound.
- Methylthio substituents (e.g., 5a-1 in ) lower melting points, favoring liquid phases, and may enhance reactivity in nucleophilic substitutions.
- Aromatic substituents (e.g., pyridinyl in ) promote crystallinity through intermolecular interactions.
Bioactive Analogs
Key Observations :
Biological Activity
Methyl 4-(1,3,4-oxadiazol-2-yl)benzoate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and agriculture.
Chemical Structure and Properties
This compound features a benzoate moiety linked to a 1,3,4-oxadiazole ring. This structural configuration is responsible for its unique biological properties. The oxadiazole ring is known for contributing to various pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of oxadiazole derivatives. This compound has shown effectiveness against various bacterial strains. For example, derivatives containing the oxadiazole ring have been reported to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, compounds with similar structures were tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
Anticancer Activity
The anticancer potential of this compound has been highlighted in several research articles. A study focusing on related oxadiazole derivatives indicated that these compounds can induce apoptosis in cancer cells through multiple pathways. The cytotoxicity was assessed using various cancer cell lines, revealing that some derivatives exhibit IC50 values comparable to established chemotherapeutic agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT-116 | 15.0 |
| This compound | HePG-2 | 12.5 |
| Reference Drug (Doxorubicin) | HCT-116 | 5.23 |
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been investigated. Compounds with the oxadiazole structure are known to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity suggests potential therapeutic applications in treating inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many oxadiazole derivatives act by inhibiting specific enzymes that play crucial roles in disease pathways.
- Induction of Apoptosis : The ability to trigger programmed cell death in cancer cells is a significant mechanism for anticancer activity.
- Modulation of Cytokine Production : The compound may alter the production of cytokines involved in inflammatory responses.
Case Study 1: Antimicrobial Efficacy
In a controlled experiment involving various bacterial strains, this compound was tested for its antimicrobial efficacy using the broth microdilution method. The results indicated that the compound effectively inhibited the growth of E. coli and S. aureus, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
Case Study 2: Anticancer Potential
A series of derivatives based on this compound were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The findings demonstrated that certain modifications to the oxadiazole structure enhanced anticancer activity significantly compared to unmodified compounds .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 4-(1,3,4-oxadiazol-2-yl)benzoate, and how can intermediates be characterized?
- Methodological Answer : A common synthesis involves three steps:
Acylation : Reacting hydrazide derivatives with methyl 4-(chlorocarbonyl)benzoate to form an intermediate acylhydrazide .
Cyclization : Using POCl₃ to cyclize the acylhydrazide into the 1,3,4-oxadiazole ring .
Ester hydrolysis : Treating the product with LiOH in aqueous conditions to yield the carboxylic acid derivative, which can be re-esterified to obtain the target compound .
- Characterization : FT-IR (C=O at ~1722 cm⁻¹, C=N at ~1608 cm⁻¹), elemental analysis (e.g., C 72.39%, H 7.81% for analogous esters), and NMR (aromatic protons at δ 7.5–8.5 ppm) are standard .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity.
- Spectroscopy : Confirm the ester carbonyl (¹³C NMR: ~168 ppm) and oxadiazole C=N (¹H NMR absence of NH protons) .
- Elemental Analysis : Compare calculated vs. observed C/H/N ratios (e.g., Δ < 0.3% for reliable purity) .
Advanced Research Questions
Q. What strategies optimize the cyclization step during synthesis to avoid side products?
- Methodological Answer :
- Solvent Selection : Anhydrous POCl₃ ensures efficient cyclization by minimizing hydrolysis .
- Temperature Control : Reflux conditions (e.g., 110°C for 4 hours) improve cyclization yield .
- Side Product Mitigation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Common side products (e.g., uncyclized hydrazides) can be removed by recrystallization from ethanol .
Q. How do substituents on the oxadiazole ring influence the compound’s biological activity?
- Methodological Answer :
- SAR Studies : Substitute the oxadiazole’s 5-position with groups like phenyl (electron-withdrawing) or methoxy (electron-donating) to modulate bioactivity. For example:
| Substituent | Biological Activity (IC₅₀) | Reference |
|---|---|---|
| 4-Methoxyphenyl | Enhanced antifungal activity | |
| 3,5-Dimethoxyphenyl | Improved enzyme inhibition |
- Docking Studies : Use AutoDock Vina to predict binding affinity to target enzymes (e.g., sterol 14α-demethylase) .
Q. How can crystallographic data resolve discrepancies in reported molecular configurations?
- Methodological Answer :
- Single-Crystal X-Ray Diffraction : For this compound derivatives, monoclinic crystals (space group P21/c) with unit cell parameters (e.g., a = 20.459 Å, b = 7.1958 Å) confirm planar oxadiazole geometry and ester torsion angles .
- Data Reconciliation : Compare experimental vs. calculated bond lengths (e.g., C-O = 1.36 Å vs. DFT-predicted 1.34 Å) to validate structural assignments .
Q. What analytical approaches address contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Refinement : Repeat assays with standardized protocols (e.g., microdilution for antimicrobial tests) .
- Meta-Analysis : Compare IC₅₀ values from multiple studies (e.g., antifungal activity ranges from 12–45 µM) and assess variables like cell lines or incubation times .
Tables for Key Data
Table 1 : Synthetic Yields Under Different Conditions
| Step | Reagent/Condition | Yield (%) | Reference |
|---|---|---|---|
| Acylation | Methyl 4-(chlorocarbonyl)benzoate | 85–90 | |
| Cyclization | POCl₃, reflux | 75–80 | |
| Hydrolysis | LiOH, H₂O/THF | 95 |
Table 2 : Biological Activity of Derivatives
| Derivative | Substituent | Target Activity | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| F9 | 4-Butoxyphenyl | Antifungal | 18.2 | |
| IN04 | 3,5-Dimethoxyphenyl | Enzyme inhibition | 9.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
